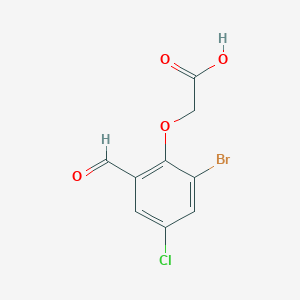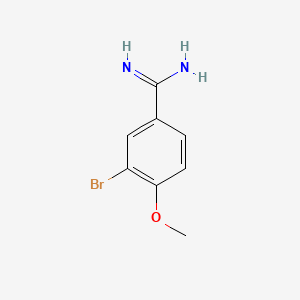
3-Bromo-4-methoxy-benzamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-Bromo-4-methoxy-benzamidine, is a chemical entity that can be associated with various research areas, including organic synthesis, crystallography, and medicinal chemistry. While the provided papers do not directly discuss 3-Bromo-4-methoxy-benzamidine, they do provide insights into related compounds and methodologies that could be relevant for the comprehensive analysis of this compound.
Synthesis Analysis
The synthesis of related brominated and methoxy-substituted compounds is well-documented. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents has been achieved in good yields and characterized spectroscopically . Similarly, a concise synthesis of N-3-substituted derivatives from primary amines and other intermediates using microwave-assisted reactions has been reported, indicating the potential for efficient synthetic routes . The total synthesis of a naturally occurring brominated compound has been achieved starting from a bromo-dimethoxyphenyl precursor . These studies suggest that the synthesis of 3-Bromo-4-methoxy-benzamidine could potentially be carried out using similar strategies, such as halogenation and methoxylation reactions.
Molecular Structure Analysis
Crystal structure analysis is a powerful tool for understanding the molecular geometry of compounds. The crystal structures of bromo-hydroxy-benzoic acid derivatives have been compared, revealing two-dimensional architectures formed by hydrogen bonds and Br⋯O or π–π interactions . Similarly, the structure of N-hydroxy-5-bromophenyl-2-carboxamidine has been determined, showing a non-coplanar arrangement of the benzene ring and oxime groups . These findings highlight the importance of intermolecular interactions in the solid-state structure of brominated compounds, which would also be relevant for the analysis of 3-Bromo-4-methoxy-benzamidine.
Chemical Reactions Analysis
The reactivity of brominated compounds in various chemical reactions has been explored. For example, the regioselective O-demethylation of aryl methyl ethers has been achieved using BBr3 . This indicates that brominated compounds can participate in selective substitution reactions, which could be applicable to the functionalization of 3-Bromo-4-methoxy-benzamidine. Additionally, the synthesis of hetero annulated carbazoles from bromo-methoxybenzaldehyde suggests that bromo-methoxy compounds can undergo cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and methoxy-substituted compounds are influenced by their molecular structure. The crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, an intermediate for phenanthridinone synthesis, involves N–H⋯O hydrogen bonds and C-Br⋯π interactions, which could affect its physical properties . The novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide has been analyzed using X-ray diffraction and DFT calculations, revealing its molecular geometry and electronic properties . These studies provide a framework for predicting the properties of 3-Bromo-4-methoxy-benzamidine, such as its potential antioxidant activity, which could be inferred from the DPPH free radical scavenging test .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy in Cancer Treatment
The compound 3-bromo-4-methoxy-benzamidine and its derivatives have shown potential in photodynamic therapy for cancer treatment. A study by Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with derivatives, including 3-bromo-4-methoxy-benzamidine. This compound exhibited good fluorescence properties and high singlet oxygen quantum yield, making it a suitable Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Development of Novel Oxazol-5(4H)-ones
Research by Rosca (2020) involved synthesizing new oxazolones by reacting derivatives of 3-bromo-4-methoxy-benzamidine. These compounds were tested for cytotoxicity and antimicrobial activity against various bacterial and fungal strains. The study highlighted the potential of these derivatives in developing pharmacologically significant compounds (Rosca, 2020).
Electrochemical Bromination Studies
Kulangiappar et al. (2014) studied the electrochemical bromination of 4-methoxy toluene, which resulted in the formation of 3-bromo 4-methoxy toluene. This study provides insights into the reactions and product yields of such brominated compounds, which can be pivotal in further research involving 3-bromo-4-methoxy-benzamidine (Kulangiappar, Anbukulandainathan, & Raju, 2014).
Antitumor Activity of Derivatives
A study by Murali et al. (2017) synthesized hetero annulated carbazoles, including a novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, and tested them for in vitro antitumor activity. The results showed significant growth inhibition in certain cancer cell lines, indicating the potential of 3-bromo-4-methoxy-benzamidine derivatives as antitumor agents (Murali, Sparkes, & Prasad, 2017).
Eigenschaften
IUPAC Name |
3-bromo-4-methoxybenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H3,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXWXKAEPIJEHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408126 |
Source


|
| Record name | 3-BROMO-4-METHOXY-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxy-benzamidine | |
CAS RN |
687985-65-5 |
Source


|
| Record name | 3-BROMO-4-METHOXY-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


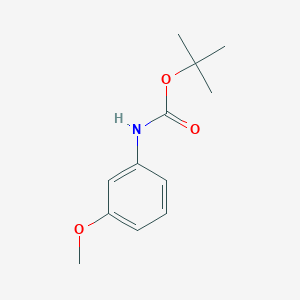
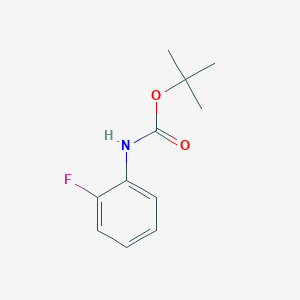
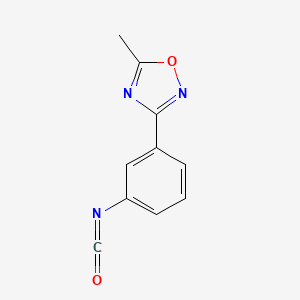
![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)


